![molecular formula C18H24N6O3 B2498607 N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021023-43-7](/img/structure/B2498607.png)
N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Description
The compound is part of a broader class of chemicals that have been studied for their potential applications in medicinal chemistry, particularly in the design of molecules with specific biological activities. The interest in such compounds often stems from their ability to interact with biological targets in a manner that can be harnessed for therapeutic benefit.
Synthesis Analysis
The synthesis of compounds related to the one described often involves complex chemical reactions that aim to introduce specific functional groups into the molecule, enabling its interaction with biological targets. For instance, the systematic modification of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) highlights the challenges and strategies in modifying such compounds to enhance their biological stability and efficacy (Linton et al., 2011).
Scientific Research Applications
DNA Recognition and Gene Expression Control
The research into pyrrole and imidazole-containing polyamides highlights their potential in targeting specific DNA sequences within the minor groove, thereby offering a novel approach to control gene expression. Such compounds, designed to bind to DNA with high specificity, are being explored as medicinal agents for the treatment of diseases, including cancer. Their ability to form stacked dimers that target specific sequences rich in A/T and T/A or G/C pairs provides a foundation for developing precise therapeutic interventions (Chavda et al., 2010).
Enhancement of Cellular Uptake
Another aspect of research focuses on the structural modifications of pyrrole–imidazole (Py–Im) hairpin polyamides to improve their cellular uptake and nuclear localization. Such modifications are crucial for their application as molecular probes or therapeutic agents. By introducing simple aryl groups at the hairpin turn, researchers have significantly enhanced the biological effects of polyamides targeting specific DNA sequences, demonstrating the importance of structural design in the efficacy of these compounds (Meier et al., 2012).
Antimicrobial and Antituberculosis Activity
Investigations into imidazo[1,2-a]pyridines and pyrimidines derivatives have shown promising antimicrobial and antituberculosis activities. These compounds, through systematic structural modifications, have demonstrated potent activity against various strains of tuberculosis, including multi- and extensive drug-resistant strains. The selective potency of these compounds against tuberculosis, combined with encouraging pharmacokinetic properties, underscores their potential as a new class of anti-TB agents (Moraski et al., 2011).
Synthesis and Evaluation of Anticancer Agents
Research into novel pyrazolopyrimidines derivatives has identified their potential as anticancer and anti-5-lipoxygenase agents, highlighting the versatility of N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide related compounds in therapeutic applications. These derivatives, synthesized through various chemical reactions, have been evaluated for their cytotoxicity against cancer cell lines, offering insights into their potential utility in cancer treatment (Rahmouni et al., 2016).
properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-1,3-dimethyl-2,4-dioxo-7-propylpyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O3/c1-4-8-24-14(15(25)20-6-5-9-23-10-7-19-12-23)11-13-16(24)21(2)18(27)22(3)17(13)26/h7,10-12H,4-6,8-9H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMGADTUWPIZPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NCCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide |
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